(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
Description
(7R,8S,9R,10R)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (hereafter referred to as the R,R,S,R-tetrol) is a hydroxylated metabolite derived from the environmental carcinogen benzo[a]pyrene (BaP). BaP undergoes metabolic activation via cytochrome P450 enzymes and epoxide hydrolase, forming reactive diol epoxides (e.g., BPDE) that covalently bind to DNA. The R,R,S,R-tetrol is generated through hydrolysis of the 9,10-epoxide ring in BPDE intermediates, retaining stereospecific hydroxyl group orientations critical for its biochemical interactions . This compound serves as a biomarker for BaP exposure and metabolic activation, with urinary detection methods validated in human studies .
Properties
Molecular Formula |
C20H16O4 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol |
InChI |
InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18-,19+,20-/m1/s1 |
InChI Key |
KWFVZAJQUSRMCC-YSTOQKLRSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@H]([C@H]([C@H]([C@@H]5O)O)O)O)C=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Key Steps
The preparation of this compound generally involves multistep organic synthesis starting from benzo[a]pyrene or its derivatives. The main synthetic strategy includes:
Regiospecific Succinoylation: The precursor molecule (e.g., 2-fluoropyrene or benzo[a]pyrene derivatives) undergoes selective succinoylation at specific aromatic positions to facilitate subsequent transformations.
Ring Closure and Hydroxylation: Formation of the tetrahydro ring system through controlled oxidation and reduction steps introduces hydroxyl groups at the 7,8,9,10 positions with strict stereochemical control.
Construction of 7,8-Dihydrodiol Functionality: This is achieved via regio- and stereospecific dihydroxylation, often using osmium tetroxide or other dihydroxylation reagents under mild conditions to avoid over-oxidation.
Epoxidation: The critical epoxidation step to form the 9,10-epoxide intermediate is typically mediated by meta-chloroperbenzoic acid (m-CPBA), which is then hydrolyzed to the tetrol.
Hydrolysis of Epoxide: The 9,10-epoxide group in the intermediate is hydrolyzed under controlled acidic or neutral conditions to yield the final tetrahydroxy tetrahydrobenzo[a]pyrene compound with the desired stereochemistry.
A representative synthetic pathway is summarized below:
| Step Number | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Regiospecific succinoylation | Starting material (e.g., 2-fluoropyrene), succinic anhydride, catalyst | Introduction of succinoyl group at targeted position |
| 2 | Ring closure | Acidic or basic cyclization conditions | Formation of tetrahydro ring system |
| 3 | Dihydroxylation | Osmium tetroxide (OsO4), NMO (N-methylmorpholine N-oxide) | Stereospecific addition of hydroxyl groups at 7,8 positions |
| 4 | Epoxidation | meta-Chloroperbenzoic acid (m-CPBA), low temperature | Formation of 9,10-epoxide intermediate |
| 5 | Epoxide hydrolysis | Mild acidic aqueous conditions | Conversion to 7,8,9,10-tetrahydroxy compound |
This synthetic approach ensures the stereochemical integrity of the (7R,8S,9R,10R) configuration, which is critical for biological relevance.
Alternative Synthetic Strategies
A novel synthetic method involves the use of tetraacetoxy derivatives of benzo[a]pyrene tetraols, which undergo substitution reactions with nucleophilic purine derivatives in solvents like trifluoroethanol or hexafluoropropan-2-ol. This method leverages an SN1 mechanism via carbocation intermediates and offers high regio- and stereoselectivity, providing an alternative route to functionalized tetrahydrobenzo[a]pyrene derivatives:
Starting from stereoisomeric 7,8,9,10-tetraacetoxy-7,8,9,10-tetrahydrobenzo[a]pyrenes.
Substitution reactions with exocyclic N2-amino groups of protected deoxyguanosine derivatives.
High yields and regioselectivity observed, with cis/trans isomer ratios maintained.
This approach is particularly useful for synthesizing DNA adduct mimics for biochemical studies.
Chemical Reactions and Analytical Validation
Reaction Types in Preparation
Oxidation: Controlled oxidation introduces hydroxyl groups; potassium permanganate and chromium trioxide are classical oxidants but are replaced by milder reagents like OsO4 for stereospecific dihydroxylation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used to reduce intermediates selectively.
Substitution: Hydrolysis of epoxides and substitution of acetoxy groups under acidic or nucleophilic conditions.
Analytical Techniques for Confirmation
Chiral High-Performance Liquid Chromatography (HPLC): Used to confirm stereochemical purity and isolate stereoisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical environment and stereochemistry of hydroxyl groups.
Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
UV-Vis Detection: Often used in HPLC to detect aromatic compounds at 254 nm.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Often involves reagents like meta-chloroperbenzoic acid.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Typically involves nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions include various diol epoxides and tetraols, which are significant in studying the compound’s biological effects .
Scientific Research Applications
Toxicological Research
1. Carcinogenic Studies
- The compound is a metabolite of benzo[a]pyrene, a well-known carcinogen. Research indicates that (7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol plays a role in the formation of DNA adducts which are critical in understanding the mechanisms of carcinogenesis. Studies have shown that this compound can induce mutations in mammalian cells through oxidative stress pathways .
2. Genotoxicity Assessments
- Investigations into the genotoxic effects of this compound reveal its potential to cause DNA damage. In vitro assays have demonstrated dose-dependent mutagenicity in various cell lines . These findings are crucial for evaluating the risks associated with exposure to polycyclic aromatic hydrocarbons.
Environmental Applications
1. Environmental Monitoring
- This compound is utilized as a reference standard in environmental testing for polycyclic aromatic hydrocarbons. Its presence in soil and water samples can indicate contamination levels and help assess ecological risks .
2. Biodegradation Studies
- The compound is also studied for its biodegradability by microbial communities. Understanding how microorganisms metabolize this compound can provide insights into bioremediation strategies for contaminated environments .
Pharmacological Research
1. Antioxidant Properties
- Recent studies suggest that this compound may exhibit antioxidant properties due to its multiple hydroxyl groups. This aspect is being explored for potential therapeutic applications in oxidative stress-related diseases .
2. Drug Development
- The compound's structure has prompted investigations into its use as a scaffold for developing new pharmaceuticals targeting cancer and other diseases linked to oxidative damage. Researchers are exploring derivatives of this compound to enhance efficacy and reduce toxicity .
Case Studies
Mechanism of Action
The compound exerts its effects through metabolic activation, forming DNA adducts that can lead to mutations and carcinogenesis. The primary molecular targets include DNA, where the compound binds to guanine bases, causing structural changes and potential mutagenesis . The pathways involved include the cytochrome P450 enzyme system, which facilitates the compound’s metabolic activation .
Comparison with Similar Compounds
Structural and Stereochemical Differences
The R,R,S,R-tetrol is distinguished from other BaP metabolites by its stereochemistry (Table 1). Key analogs include:
Key Observations :
- The R,R,S,R-tetrol’s 7R,8S,9R,10R configuration arises from hydrolysis of the 9,10-epoxide in anti-BPDE, retaining the hydroxyl groups’ spatial arrangement critical for DNA adduct formation .
- Syn-BPDE-derived tetrols (e.g., 7S,8R,9S,10S) exhibit distinct adduct conformations, often leading to faster DNA repair and reduced mutagenicity .
DNA Adduct Formation and Repair
- R,R,S,R-tetrol Precursor (anti-BPDE) : Forms 10S(+)-trans-anti-[BP]-N2-dG adducts (Figure 1), which adopt a syn glycosidic conformation, evading nucleotide excision repair (NER) and causing G→T mutations .
- Syn-BPDE-derived Tetrols : Generate adducts with anti conformations, more readily recognized by NER machinery .
Table 2: DNA Adduct Properties
| Adduct Type | Repair Efficiency (NER) | Mutagenicity (G→T) | Major Source |
|---|---|---|---|
| 10S(+)-trans-anti-[BP]-N2-dG | Low | High | anti-BPDE |
| 10R(−)-cis-anti-[BP]-N2-dG | Moderate | Moderate | syn-BPDE |
Biomarker Utility
- The R,R,S,R-tetrol is a stable urinary biomarker for anti-BPDE exposure, with detection limits of 0.1–1.0 pg/mL using LC-MS/MS .
- Other tetrols (e.g., 7S,8R,9S,10S) correlate with syn-BPDE activation but are less specific due to rapid excretion .
Toxicokinetic and Stability Profiles
- R,R,S,R-tetrol : Exhibits longer half-life in urine (~24–48 hours) compared to syn-BPDE-derived tetrols (<12 hours) .
- Anti-BPDE: Highly unstable in aqueous media (half-life <30 seconds), necessitating rapid adduct formation for carcinogenicity .
Mechanistic Insights from Structural Studies
NMR and molecular dynamics simulations reveal:
Biological Activity
(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (often abbreviated as BaPT) is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention due to its biological activity and potential carcinogenic effects. This article delves into the compound's biological activity, focusing on its metabolic pathways, mechanisms of action, and implications for health.
- Molecular Formula : C20H16O4
- Molecular Weight : 320.34 g/mol
- CAS Number : 61490-66-2
- IUPAC Name : (7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
Metabolism and Activation
The biological activity of BaPT is closely linked to its metabolic activation. It is primarily derived from benzo[a]pyrene (BaP), a well-known carcinogen. Upon exposure to metabolic enzymes in the liver, BaP undergoes biotransformation to form various metabolites including BaPT. The major metabolic pathway involves the conversion of BaP to benzo[a]pyrene diol epoxide (BPDE), which is considered a significant ultimate carcinogen due to its ability to form DNA adducts.
Key Metabolic Pathways:
- Hydroxylation : BaP is hydroxylated to form 7-hydroxy and 8-hydroxy derivatives.
- Epoxidation : The diol forms can be further converted into epoxides such as BPDE.
- Formation of Tetraols : Hydrolysis of BPDE leads to the formation of tetraols like BaPT.
BaPT exhibits its biological effects primarily through interactions with cellular macromolecules such as DNA and proteins:
- DNA Adduct Formation : BaPT can intercalate into DNA and form stable adducts that distort the double helix structure. This has been shown to lead to mutations and potentially initiate carcinogenesis by interfering with normal cellular processes .
- Protein Interactions : Studies indicate that BaPT can form adducts with serum proteins such as human serum albumin (HSA), which may alter protein function and contribute to toxicity .
Carcinogenic Potential
Research indicates that BaPT possesses significant carcinogenic properties. In vivo studies have demonstrated that exposure to BaP and its metabolites can lead to tumor formation in animal models. Specifically:
- Mouse Skin Tumorigenicity Studies : The (7R,8S)-enantiomer of BPDE has been identified as a potent tumor initiator .
- Human Relevance : Given that humans are frequently exposed to PAHs through environmental sources such as tobacco smoke and grilled foods, the potential for BaPT-induced carcinogenesis is a critical area of concern.
Case Studies
A review of literature highlights several key findings related to the biological activity of BaPT:
Q & A
Q. What are the key synthetic pathways for (7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol, and what reaction conditions are critical for achieving high stereochemical purity?
The synthesis typically involves hydroxylation and reduction of benzo[a]pyrene derivatives. Key steps include:
- Oxidation : Use of potassium permanganate (KMnO₄) under controlled pH (8–9) and temperature (0–5°C) to introduce hydroxyl groups.
- Reduction : Sodium borohydride (NaBH₄) in methanol at 25°C to stabilize the tetrahydro configuration.
Precise control of temperature, solvent polarity, and pH is critical to avoid undesired stereoisomers. Reaction progress is monitored via thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) .
Q. How is the compound structurally characterized, and what analytical methods are most reliable for verifying purity and configuration?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry and hydroxyl group positions.
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% by reverse-phase HPLC with UV detection at 254 nm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (320.34 g/mol) and fragmentation patterns .
Q. What role does this compound serve as a biomarker in environmental or toxicological studies?
It is a urinary biomarker for benzo[a]pyrene (BaP) exposure and metabolic activation. Quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) detects its presence in human urine, correlating with DNA adduct formation and carcinogenic risk .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of airborne particles.
- Waste Disposal : Collect in sealed containers labeled for hazardous organic waste.
Refer to Safety Data Sheets (SDS) for region-specific guidelines .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s mutagenic potency, and why are specific enantiomers more biologically active?
The (7R,8S,9R,10R) configuration enables optimal alignment with DNA’s minor groove, facilitating covalent adduct formation. Enantiomers like (+)-7R,8S-dihydroxy-9,10-epoxide show higher mutagenicity due to enhanced binding to guanine residues. Stereochemical analysis via X-ray crystallography or circular dichroism (CD) spectroscopy is critical for activity studies .
Q. What experimental challenges arise in synthesizing isotopically labeled analogs (e.g., ¹³C or deuterated forms) for metabolic tracing?
- Isotope Incorporation : Use of ¹³C-labeled precursors (e.g., ¹³C-glucose) in microbial systems or chemical synthesis.
- Deuterated Analogs : Catalytic deuteration with Pd/C under D₂ gas requires anhydrous conditions to prevent exchange with protium.
Labeled compounds are validated via isotope ratio mass spectrometry (IRMS) .
Q. How can researchers resolve contradictions in reported mutagenic potency across in vitro vs. in vivo studies?
- Metabolic Activation : In vitro systems (e.g., liver S9 fractions) may lack cytochrome P450 isoforms present in vivo.
- Adduct Stability : Use LC-MS/MS to compare DNA adduct persistence in cell cultures vs. animal models.
- Dose-Response Analysis : Apply benchmark dose (BMD) modeling to reconcile low-dose in vivo effects with high-dose in vitro data .
Q. What advanced techniques are recommended for quantifying DNA adducts formed by this compound?
Q. How do the mechanisms of (7R,8S,9R,10R)-tetrol differ from those of benzo[a]pyrene diol epoxide (BPDE) in carcinogenesis?
Q. What experimental design considerations are critical for in vitro assays assessing its genotoxicity?
- Cell Models : Use human hepatoma (HepG2) cells with endogenous CYP450 activity.
- Dosing Strategy : Pulse exposure (e.g., 24-hour treatment) mimics intermittent environmental exposure.
- Endpoint Selection : Combine comet assays (DNA strand breaks) with γ-H2AX immunofluorescence (double-strand breaks). Include negative controls (untreated cells) and positive controls (e.g., methyl methanesulfonate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
